molecular formula C12H18N2O B13324882 2-(3-(Methoxymethyl)pyrrolidin-1-yl)aniline

2-(3-(Methoxymethyl)pyrrolidin-1-yl)aniline

Cat. No.: B13324882
M. Wt: 206.28 g/mol
InChI Key: HKSONNZIVKCOLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(Methoxymethyl)pyrrolidin-1-yl)aniline is a compound that features a pyrrolidine ring attached to an aniline moiety. This compound is part of a broader class of pyrrolidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 2-(3-(Methoxymethyl)pyrrolidin-1-yl)aniline typically involves the reaction of aniline with pyrrolidine under basic conditions. This reaction can be catalyzed by a base to facilitate the formation of the desired product . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of solvents to increase yield and purity.

Chemical Reactions Analysis

2-(3-(Methoxymethyl)pyrrolidin-1-yl)aniline can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(3-(Methoxymethyl)pyrrolidin-1-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-(Methoxymethyl)pyrrolidin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biological responses .

Comparison with Similar Compounds

2-(3-(Methoxymethyl)pyrrolidin-1-yl)aniline can be compared with other pyrrolidine derivatives such as:

  • Pyrrolizines
  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

These compounds share a similar pyrrolidine ring structure but differ in their functional groups and biological activities.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2-[3-(methoxymethyl)pyrrolidin-1-yl]aniline

InChI

InChI=1S/C12H18N2O/c1-15-9-10-6-7-14(8-10)12-5-3-2-4-11(12)13/h2-5,10H,6-9,13H2,1H3

InChI Key

HKSONNZIVKCOLW-UHFFFAOYSA-N

Canonical SMILES

COCC1CCN(C1)C2=CC=CC=C2N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.